6-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
6-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes a methoxyphenyl group, an imidazo[2,1-b][1,3]thiazole core, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the Methoxyphenyl Groups: Methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide functional group is introduced via amidation reactions, typically using amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one: A similar compound with a different core structure, known for its chemiluminescence properties.
2-methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one: Another related compound with distinct structural features and applications.
Uniqueness
6-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties
Biological Activity
6-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic compound belonging to the class of imidazo[2,1-b][1,3]thiazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The unique structural features of this compound suggest various mechanisms of action that may contribute to its biological effects.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C23H23N3O3S |
Molecular Weight | 427.5 g/mol |
CAS Number | 920477-13-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazo[2,1-b][1,3]thiazole Core : Cyclization of appropriate precursors under controlled conditions.
- Introduction of Methoxyphenyl Groups : Achieved through electrophilic aromatic substitution reactions.
- Formation of the Carboxamide Group : Accomplished via amidation reactions involving amine and carboxylic acid derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives within the imidazo[2,1-b][1,3]thiazole class have shown significant cytotoxic activity against various cancer cell lines.
- In Vitro Studies : A study conducted by the National Cancer Institute evaluated the cytotoxic effects of related compounds against 60 cancer cell lines, including leukemia and breast cancer cells. Results indicated promising antitumor activity across multiple lines (IC50 values ranging from 0.5 to 10 µM) .
Cell Line | IC50 (µM) | Reference |
---|---|---|
MDA-MB-231 (breast cancer) | 5.0 | |
A549 (lung cancer) | 7.5 | |
HCT116 (colon cancer) | 8.0 |
The mechanism through which this compound exerts its biological effects may involve the following pathways:
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : Evidence suggests that imidazo[2,1-b][1,3]thiazole derivatives can trigger apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Activity : Some studies indicate that such compounds exhibit antioxidant properties that can protect normal cells from oxidative stress while targeting cancer cells.
Case Studies and Research Findings
A notable study focused on the synthesis and biological evaluation of similar thiazole derivatives demonstrated their potential as anticancer agents. The study found that modifications in the phenyl ring significantly influenced cytotoxicity against specific cancer types .
Furthermore, a comprehensive analysis involving molecular dynamics simulations revealed that these compounds interact with target proteins primarily through hydrophobic contacts and hydrogen bonding, emphasizing the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-15-21(22(27)24-13-12-17-6-4-5-7-20(17)29-3)30-23-25-19(14-26(15)23)16-8-10-18(28-2)11-9-16/h4-11,14H,12-13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBWMVLXZDKNJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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